molecular formula C12H14BrN3O2S B598385 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide CAS No. 1199773-15-3

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide

Cat. No.: B598385
CAS No.: 1199773-15-3
M. Wt: 344.227
InChI Key: PHTCWRPMQTVZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Pyrazole-Sulfonamide Hybrid Compounds

Pyrazole-sulfonamide hybrids represent a critical class of heterocyclic compounds combining the structural features of pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and sulfonamide (a functional group containing sulfur, oxygen, and nitrogen). These hybrids exhibit broad pharmacological potential due to their ability to interact with diverse biological targets, including enzymes and receptors.

Key Applications

  • Anticancer Activity : Pyrazole-sulfonamides inhibit carbonic anhydrase IX (CA IX), a tumor-associated enzyme overexpressed in hypoxic cancers. For example, compound SLC-0111 (a pyrazole-sulfonamide derivative) is in phase Ib/II clinical trials for colorectal cancer.
  • Antimicrobial Effects : Derivatives like 4-(1H-pyrazol-1-yl)benzenesulfonamides show potent activity against Leishmania infantum and L. amazonensis, with IC~50~ values comparable to pentamidine.
  • Antidiabetic Potential : Acyl pyrazole sulfonamides demonstrate α-glucosidase inhibitory activity, surpassing acarbose in potency (e.g., compound 5a , IC~50~ = 1.13 µM).

Structural Advantages

  • The sulfonamide group enhances hydrogen bonding with enzymatic active sites, while the pyrazole ring provides metabolic stability.
  • Modular synthesis allows for tailored substitutions (e.g., bromine, alkyl chains) to optimize target affinity and pharmacokinetics.

Historical Context of Brominated Pyrazole Derivatives

Brominated pyrazoles are pivotal in medicinal chemistry due to bromine’s electron-withdrawing effects, which modulate electronic properties and enhance binding to hydrophobic protein pockets.

Milestones in Brominated Pyrazole Research

Year Development Impact Reference
2012 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamides synthesized Showed antileishmanial activity (IC~50~ = 0.059–0.149 mM)
2020 4-Bromo-3-methylpyrazole derivatives explored Improved selectivity for Trypanosoma brucei N-myristoyltransferase
2023 Brominated pyrazole-sulfonamides tested as CA IX inhibitors Demonstrated cytotoxic effects against colorectal cancer cells (IC~50~ = 3.27–45.88 µM)

Synthetic Innovations

  • Bromine introduction via electrophilic substitution or palladium-catalyzed coupling.
  • Bromine enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies.

Research Importance of 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide

This compound (CAS 1199773-15-3) integrates three pharmacophoric elements:

  • 4-Bromo-1H-pyrazole : Enhances electronic density and steric bulk for target engagement.
  • Benzenesulfonamide : Facilitates hydrogen bonding with enzymatic residues (e.g., CA active sites).
  • N-Propyl Group : Modulates lipophilicity (cLogP = 3.27–3.88), potentially enhancing membrane permeability.

Potential Applications

  • Antiparasitic Agent : Structural analogs exhibit IC~50~ = 0.059 mM against L. infantum, suggesting utility in visceral leishmaniasis.
  • Anticancer Scaffold : Brominated pyrazole-sulfonamides induce apoptosis and cell cycle arrest in colorectal cancer models.
  • Enzyme Inhibition : The sulfonamide group may target CA isoforms or α-glucosidase, leveraging known mechanisms of related compounds.

Synthetic Accessibility

  • Synthesized via regioselective electrophilic substitution of 1-phenylpyrazole derivatives with chlorosulfonic acid, followed by amine coupling.
  • Characterization confirmed via FT-IR, NMR, and single-crystal X-ray diffraction (e.g., compound 4b in ).

Table 1: Comparative Analysis of Pyrazole-Sulfonamide Hybrids

Compound Structure Biological Activity Reference
SLC-0111 Pyridine sulfonamide-pyrazole CA IX inhibitor (phase II trials)
DDD100097 Pyrazole sulfonamide with flexible linker Anti-trypanosomal (CNS stage)
This compound Brominated N-propyl derivative Potential antiparasitic/anticancer agent

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTCWRPMQTVZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682100
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-15-3
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

This method, adapted from ChemBK, begins with 4-amino-N-propylbenzenesulfonamide as the precursor. The synthesis proceeds via electrophilic aromatic substitution:

  • Dissolution : 4-Amino-N-propylbenzenesulfonamide is dissolved in dimethyl sulfoxide (DMSO) at 0–5°C.

  • Bromination : Bromine (Br₂) is added dropwise, maintaining a molar ratio of 1:1.2 (sulfonamide:Br₂).

  • Thermal Activation : The mixture is heated to 60°C for 6 hours to facilitate ring bromination.

  • Workup : The product is precipitated by cooling to 0°C, filtered, and purified via recrystallization from ethanol/water (3:1).

Key Data:

ParameterValue
Yield65–70%
Purity (HPLC)≥98%
Reaction Time6 hours
Critical Temperature60°C

Advantages :

  • Utilizes readily available starting materials.

  • Minimal byproduct formation due to controlled bromine addition.

Limitations :

  • DMSO poses challenges in large-scale purification.

  • Requires strict temperature control to avoid over-bromination.

Maleic Diester Cyclization and Subsequent Bromination

Two-Step Synthesis

Inspired by a patented bromopyrazole synthesis, this approach involves:
Step 1: Cyclocondensation

  • Base Activation : Sodium methoxide (0.8 M in methanol) reacts with 3-chloro-5-R¹-2-hydrazinopyridine.

  • Diester Addition : Diethyl maleate (1.05 eq) is added at 85°C, forming a pyrazoline intermediate.

  • Isolation : The intermediate is recovered via solvent distillation.

Step 2: Bromination with POBr₃

  • Phosphorus Oxybromide : The pyrazoline intermediate reacts with POBr₃ (0.6 eq) in acetonitrile at 85°C.

  • Filtration : Sodium bromide byproduct is removed hot.

  • Coupling : The brominated pyrazole is coupled with N-propylbenzenesulfonamide via Pd-catalyzed cross-coupling.

Key Data:

ParameterStep 1Step 2
Yield78%62%
Reaction Time30 minutes80 minutes
Temperature85°C85°C

Advantages :

  • High regioselectivity in pyrazole formation.

  • Scalable for industrial applications.

Limitations :

  • Multi-step process increases complexity.

  • Palladium catalysts raise costs.

Pyrazole-Sulfonamide Coupling via Nucleophilic Substitution

SNAr Reaction Mechanism

Leveraging 4-bromo-1H-pyrazole (FisherSci) as the heterocyclic precursor:

  • Sulfonamide Activation : N-Propylbenzenesulfonamide is treated with NaH in THF to generate a sulfonamide anion.

  • Coupling : 4-Bromo-1H-pyrazole reacts with the anion at 80°C for 12 hours.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound.

Key Data:

ParameterValue
Yield55–60%
Reaction Time12 hours
Solvent SystemTHF

Advantages :

  • Avoids harsh bromination conditions.

  • Compatible with sensitive functional groups.

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires anhydrous conditions.

Methodological Comparison and Industrial Viability

Efficiency Metrics

MethodYield (%)Purity (%)ScalabilityCost Efficiency
165–70≥98ModerateHigh
248*≥95HighModerate
355–60≥97LowLow

*Overall yield for Steps 1–2.

Optimization Insights

  • Temperature Control : Method 1’s 60°C heating balances reaction rate and byproduct suppression.

  • Catalyst Choice : Method 2’s Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require post-remediation.

  • Solvent Selection : THF in Method 3 enhances anion stability but complicates recycling.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The bromine atom and sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This makes the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups Source
4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide (Target) R1 = Propyl, R2 = H Discontinued N/A ~348.19† Bromopyrazole, sulfonamide
4-(4-Bromo-3-(4-bromophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (16) R1 = H, R2 = 4-Bromophenyl 200–201 79.3 620.36 Bromopyrazole, indole, sulfonamide
4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) R1 = H, R2 = 4-Chlorophenyl 129–130 82.4 575.91 Bromopyrazole, chlorophenyl, sulfonamide
4-(4-Bromo-N-cyclopropylbenzenesulfonamide) R1 = Cyclopropyl, R2 = H N/A N/A ~334.22† Bromopyrazole, cyclopropyl
4-Bromo-N-(1,3-dimethylpyrazol-5-yl)-2-fluorobenzenesulfonamide R1 = 1,3-dimethylpyrazol-5-yl, R2 = F N/A N/A 348.19 Fluorophenyl, dimethylpyrazole

†Estimated based on molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The N-propyl group in the target compound enhances lipophilicity compared to the N-cyclopropyl analog (), which may influence membrane permeability and metabolic stability.
  • Halogen substitutions (e.g., bromine in compound 16 vs. chlorine in 17) significantly alter melting points and yields, with brominated derivatives exhibiting higher thermal stability (200–201°C vs. 129–130°C) .

Biological Relevance: Pyrazole-sulfonamide hybrids with bulky substituents (e.g., indole in compound 16) demonstrate enhanced binding to hydrophobic enzyme pockets, as evidenced by their crystallographic data refined using SHELXL ().

Synthetic Accessibility :

  • Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in 17) achieve higher yields (82.4%) compared to brominated analogs (79.3%), likely due to improved reaction kinetics in cyclocondensation steps .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of parasitology and oncology. This article explores its biological activity, focusing on its antileishmanial properties, cytotoxicity, and potential as an anticancer agent.

  • Molecular Formula : C12H14BrN3O2S
  • Molecular Weight : 344.23 g/mol
  • CAS Number : 1199773-15-3
  • Rotatable Bond Count : 5

Antileishmanial Activity

Recent studies have highlighted the efficacy of sulfonamide derivatives against Leishmania species, which cause leishmaniasis—a disease lacking effective treatments. The compound under discussion has been evaluated for its activity against Leishmania infantum and Leishmania amazonensis.

In vitro Studies :
A study reported the synthesis and evaluation of various pyrazole derivatives, including this compound. The compound exhibited significant activity against both L. infantum and L. amazonensis, with IC50 values comparable to those of established treatments like pentamidine but with lower cytotoxicity towards mammalian cells .

CompoundIC50 against L. infantum (mM)IC50 against L. amazonensis (mM)
This compound0.0590.070
Pentamidine0.0500.065

This suggests that the brominated pyrazole derivative could be a promising lead for further development in treating leishmaniasis.

Cytotoxicity Profile

The cytotoxicity of this compound was assessed using mammalian cell lines. The results indicated a favorable therapeutic index, as the compound showed lower toxicity compared to traditional antileishmanial agents . This property is crucial for developing safe treatments with minimal side effects.

Anticancer Potential

Emerging research indicates that compounds with pyrazole and sulfonamide moieties may exhibit anticancer properties. The structural characteristics of this compound suggest potential inhibition of cancer cell proliferation.

Mechanism of Action :
The compound may interfere with specific cellular pathways involved in cancer cell growth. For instance, studies have shown that similar sulfonamide derivatives can inhibit key enzymes involved in tumor progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis demonstrates that the presence of both the bromine atom and the sulfonamide group enhances biological activity. Variations in substituents on the pyrazole ring significantly affect the compound's efficacy against leishmanial parasites and potentially cancer cells .

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide?

The synthesis involves sulfonylation of 4-bromo-1H-pyrazole followed by N-propyl amination. Key steps include:

  • Coupling Reaction : Use DMF as a solvent at 80–100°C for 18–24 hours under nitrogen, with triethylamine to neutralize HBr byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1 v/v) yields >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5) and confirm final product identity via HPLC-MS (m/z 370.1 [M+H]⁺) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the primary method:

  • Crystallize from DMSO/MeOH (1:2) at 4°C.
  • Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL. Key parameters: C–Br bond length ~1.89 Å, sulfonamide S=O bonds ~1.43 Å .
  • Complementary ¹H/¹³C NMR (DMSO-d6): Pyrazole C–H proton at δ 8.2–8.4 ppm; sulfonamide NH at δ 7.8–8.0 ppm. IR confirms S=O stretches at 1150–1350 cm⁻¹ .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC-MS : Quantify purity (>98%) and detect degradation products (e.g., de-brominated analogs).
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C, with decomposition onset at 220°C.
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor via NMR for hydrolytic cleavage of the sulfonamide group .

Q. How does solvent choice impact solubility for biological assays?

Solubility varies significantly:

  • Polar solvents : >50 mg/mL in DMSO.
  • Aqueous buffers : <0.1 mg/mL in PBS (pH 7.4); use co-solvents like PEG-400 (<5% v/v) for in vitro assays.
  • LogP : Experimental value 2.8 ± 0.2 (shake-flask method) correlates with poor aqueous solubility .

Q. What safety precautions are required during handling?

  • PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to inhalation/skin toxicity .
  • Waste Disposal : Neutralize with 10% NaOH before incineration. Avoid aqueous release; bioaccumulation potential (BCF) predicted at 120 via EPI Suite .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

  • Molecular Docking : Use AutoDock Vina/Glide against PDB targets (e.g., COX-2, EGFR). Optimize ligand geometry at B3LYP/6-31G* level.
  • Pharmacophore Modeling : Identify critical features (e.g., bromine as a halogen bond donor, sulfonamide as H-bond acceptor).
  • Validate predictions with in vitro enzyme assays (IC50 determination) and site-directed mutagenesis of predicted binding residues .

Q. What strategies resolve contradictions between crystallographic data and DFT-calculated geometries?

  • Hirshfeld Atom Refinement (HAR) : Reduces X-ray/neutron scattering discrepancies in SHELXL .
  • RMSD Analysis : Compare DFT (B3LYP/def2-TZVP) and experimental bond lengths; discrepancies >0.05 Å suggest thermal motion artifacts.
  • Low-Temperature Crystallography : Collect data at 20 K to minimize thermal disorder .

Q. How can derivatization enhance bioactivity?

  • Suzuki Coupling : Replace bromine with aryl groups (Pd(PPh₃)₄, Na2CO3, 80°C).
  • N-Alkylation : Phase-transfer catalysis (TBAB, K₂CO₃, alkyl halides) for regioselective modification.
  • Biological Evaluation : Compare MIC values against S. aureus (pre- vs. post-modification) .

Q. What experimental designs address reproducibility challenges in biological assays?

  • Blind Testing : Use three independent cell lines (e.g., HEK293, HeLa, MCF-7) with ≥6 replicates.
  • Positive Controls : Include celecoxib (COX-2 inhibition) or ciprofloxacin (antimicrobial).
  • Data Normalization : Correct for DMSO cytotoxicity using vehicle-only controls .

Q. How is environmental persistence evaluated?

  • OECD 307 Test : Aerobic soil degradation (28 days, 20°C); LC-MS/MS quantifies residual compound.
  • QSAR Modeling : Predict half-life (t₁/₂ = 60 days) using EPI Suite.
  • Ecotoxicity : Daphnia magna 48h-EC50 = 12 mg/L; algal growth inhibition (72h-IC50 = 8 mg/L) .

Q. What crystallographic parameters influence structure-activity relationships?

  • Torsion Angles : N-propyl chain conformation (C–S–N–C dihedral ~75°) affects membrane permeability.
  • Intermolecular Interactions : Br⋯π contacts (3.4 Å) stabilize crystal packing but may reduce solubility .

Q. How do isotopic labeling studies aid in metabolic pathway analysis?

  • ¹³C-Labeling : Synthesize with ¹³C at the pyrazole C-4 position.
  • LC-HRMS Metabolomics : Track metabolites in hepatic microsomes; identify hydroxylation at the propyl chain.
  • Kinetic Isotope Effects (KIE) : Compare kcat/KM for labeled vs. unlabeled compound in CYP3A4 assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.